6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H5BrN2O2. This compound is characterized by the presence of a bromine atom at the 6th position of the pyrrolo[1,2-a]pyrazine ring system and a carboxylic acid group at the 3rd position. It is an off-white solid with significant applications in various fields of scientific research .
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets to exert their effects . More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of pyrrole and pyrazine derivatives. One common method includes the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolo[1,2-a]pyrazine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above offers a scalable approach for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Cyclization Reactions: Catalysts like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]pyrazine derivatives .
Scientific Research Applications
6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is employed in the synthesis of organic materials and natural products.
Comparison with Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives: Show antibacterial, antifungal, and antiviral activities.
Uniqueness: 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
6-bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-5-3-10-6(8(12)13)4-11(5)7/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNULAWGZSOSLHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=CN2C(=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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